molecular formula C10H12N2O B6615379 4-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-one CAS No. 888022-35-3

4-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-one

Numéro de catalogue B6615379
Numéro CAS: 888022-35-3
Poids moléculaire: 176.21 g/mol
Clé InChI: XPHNMBZHUMMDQR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-one, or 4-Methyl-TBD, is a synthetic molecule and a member of the benzodiazepine family. It has been studied for its potential use in a variety of medical applications, including as an anxiolytic and anticonvulsant. 4-Methyl-TBD has been studied extensively in laboratory settings, and is increasingly being considered for clinical trials. In

Mécanisme D'action

The mechanism of action of 4-Methyl-TBD is not completely understood. However, it is believed to act as an agonist at GABA-A receptors, which are responsible for mediating the effects of the neurotransmitter GABA. It is thought that 4-Methyl-TBD enhances the effects of GABA, leading to anxiolytic, anticonvulsant, and hypnotic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Methyl-TBD have been studied in a variety of laboratory and clinical settings. In animal models, 4-Methyl-TBD has been shown to reduce anxiety-related behaviors and to reduce seizure activity. In humans, 4-Methyl-TBD has been shown to reduce anxiety and to induce sedation. It has also been shown to reduce heart rate and respiration rate, and to reduce blood pressure.

Avantages Et Limitations Des Expériences En Laboratoire

The use of 4-Methyl-TBD in laboratory experiments has several advantages. It is relatively easy to synthesize, and is stable in a variety of conditions. It is also effective at low doses, making it suitable for use in animal models and in vitro systems. However, there are some limitations to using 4-Methyl-TBD in laboratory experiments. It has a relatively short half-life, which can make it difficult to maintain consistent levels of the compound in the system. Additionally, it is not approved for use in humans, so any studies involving human subjects must be conducted in a controlled clinical setting.

Orientations Futures

Given the promising results of laboratory and clinical studies, there are a number of potential future directions for the research and development of 4-Methyl-TBD. These include further studies into the mechanism of action of 4-Methyl-TBD and the development of more effective formulations. Additionally, further studies into the potential therapeutic applications of 4-Methyl-TBD in the treatment of anxiety, seizures, and insomnia are warranted. Finally, further research into the safety and efficacy of 4-Methyl-TBD in humans is also necessary before it can be approved for use in clinical settings.

Méthodes De Synthèse

4-Methyl-TBD can be synthesized in a two-step process. The first step involves the synthesis of the precursor, 1-methyl-4-chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-one (1-Methyl-Cl-TBD). This is accomplished by the reaction of 3-chloro-1-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-one (Cl-Methyl-Oxo-TBD) with an amine, such as ethylamine, in the presence of a base, such as sodium hydroxide. The second step involves the conversion of 1-Methyl-Cl-TBD into 4-Methyl-TBD by the reaction of 1-Methyl-Cl-TBD with a reducing agent, such as sodium borohydride.

Applications De Recherche Scientifique

4-Methyl-TBD has been studied extensively in laboratory settings, with research focusing on its potential use as an anxiolytic, anticonvulsant, and hypnotic. It has been studied in animal models and in vitro systems, as well as in human clinical trials. The results of these studies have indicated that 4-Methyl-TBD has potential for use in the treatment of anxiety, seizures, and insomnia.

Propriétés

IUPAC Name

4-methyl-2,5-dihydro-1H-1,4-benzodiazepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-12-7-8-4-2-3-5-9(8)11-6-10(12)13/h2-5,11H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPHNMBZHUMMDQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=CC=CC=C2NCC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-1,2,4,5-tetrahydrobenzo[e]-1,4-diazepin-3-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.